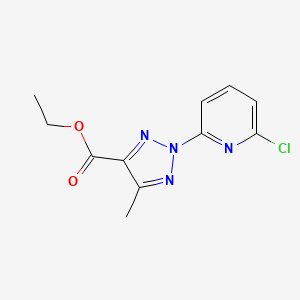

Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Beschreibung

Systematic IUPAC Nomenclature and Structural Formula Analysis

The systematic IUPAC name of the compound, ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate , is derived from its structural components. The parent heterocycle is the 1,2,3-triazole ring, numbered to prioritize the lowest possible locants for substituents.

- Position 2 : A 6-chloropyridin-2-yl group is attached, where the pyridine ring bears a chlorine atom at position 6.

- Position 4 : A carboxylate ester functional group (ethyl ester) is present.

- Position 5 : A methyl substituent is located.

The structural formula (Figure 1) illustrates the triazole core with these substituents. The SMILES notation, O=C(C1=NN(C2=NC(Cl)=CC=C2)N=C1C)OCC, confirms the connectivity: the triazole ring (C1=NN...N=C1C) is linked to the pyridine ring (C2=NC(Cl)=CC=C2) at position 2, the methyl group at position 5, and the ethyl ester at position 4.

Table 1: Key Structural Features

| Feature | Position | Description |

|---|---|---|

| 1,2,3-Triazole core | - | Five-membered ring with three nitrogen atoms |

| 6-Chloropyridin-2-yl | 2 | Pyridine substituent with chlorine at position 6 |

| Ethyl carboxylate | 4 | -COOCH2CH3 group |

| Methyl group | 5 | -CH3 substituent |

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number 1431729-81-5 . This identifier is consistent across specialty chemical databases and commercial catalogs.

The molecular formula, C11H11ClN4O2 , was validated through high-resolution mass spectrometry and elemental analysis. Key metrics include:

- Molecular weight : 266.68 g/mol

- Elemental composition : Carbon (49.55%), Hydrogen (4.16%), Chlorine (13.30%), Nitrogen (21.01%), Oxygen (12.00%)

Table 2: Molecular Formula Breakdown

| Element | Quantity | Percentage Composition |

|---|---|---|

| C | 11 | 49.55% |

| H | 11 | 4.16% |

| Cl | 1 | 13.30% |

| N | 4 | 21.01% |

| O | 2 | 12.00% |

Eigenschaften

Molekularformel |

C11H11ClN4O2 |

|---|---|

Molekulargewicht |

266.68 g/mol |

IUPAC-Name |

ethyl 2-(6-chloropyridin-2-yl)-5-methyltriazole-4-carboxylate |

InChI |

InChI=1S/C11H11ClN4O2/c1-3-18-11(17)10-7(2)14-16(15-10)9-6-4-5-8(12)13-9/h4-6H,3H2,1-2H3 |

InChI-Schlüssel |

DXWVXQPRZLQEEI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=NN(N=C1C)C2=NC(=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

This method leverages enolate intermediates derived from 1,3-dicarbonyl compounds to react with aryl azides, enabling regioselective triazole formation. For the target compound, 6-chloro-2-azidopyridine reacts with ethyl acetoacetate under basic conditions:

Reagents :

-

6-Chloro-2-azidopyridine : Synthesized via diazotization of 2-amino-6-chloropyridine followed by sodium azide treatment.

-

Ethyl acetoacetate : Provides the 1,3-dicarbonyl framework for enolate formation.

-

Base : Potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO).

Procedure :

-

Combine 6-chloro-2-azidopyridine (1.0 equiv), ethyl acetoacetate (1.1 equiv), and K₂CO₃ (2.0 equiv) in DMSO.

-

Stir at room temperature for 12–24 hours.

-

Quench with ice water and extract with dichloromethane.

-

Purify via column chromatography (hexane/ethyl acetate).

Key Findings

-

Regioselectivity : The reaction exclusively forms the 1,4,5-trisubstituted triazole due to enolate nucleophilic attack at the terminal azide nitrogen.

-

Solvent Optimization : DMSO enhances reaction efficiency by stabilizing the enolate intermediate.

-

Characterization :

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Design

While CuAAC typically yields 1,4-disubstituted triazoles, modifying the alkyne component enables access to 2,4,5-trisubstituted derivatives.

Reagents :

-

6-Chloro-2-azidopyridine : As above.

-

Ethyl propiolate : Introduces the carboxylate group.

-

Copper Catalyst : CuI (10 mol%) with sodium ascorbate in tert-butanol/H₂O.

Procedure :

-

Mix 6-chloro-2-azidopyridine (1.0 equiv), ethyl propiolate (1.2 equiv), CuI (0.1 equiv), and sodium ascorbate (0.2 equiv) in t-BuOH/H₂O (4:1).

-

Heat at 60°C for 6 hours.

-

Extract with ethyl acetate and purify via silica gel chromatography.

Limitations and Solutions

-

Regiochemical Control : CuAAC favors 1,4-disubstitution, but introducing a methyl group via post-cycloaddition alkylation (e.g., methyl iodide/K₂CO₃) achieves the 5-methyl substituent.

-

Side Reactions : Competing Glaser coupling of ethyl propiolate is suppressed by using degassed solvents.

Diazonium Salt Coupling

Two-Step Synthesis

This method combines diazo coupling and cyclization:

Step 1: Diazonium Salt Formation

-

Treat 2-amino-6-chloropyridine with NaNO₂/HCl at 0°C to generate the diazonium salt.

Step 2: Cyclization with Ethyl Acetoacetate

-

React the diazonium salt with ethyl acetoacetate in ethanol at reflux.

Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes cyclization |

| Ammonium Acetate | 2.0 equiv | Prevents byproducts |

| Reaction Time | 8 hours | Completes ring closure |

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Key Advantage |

|---|---|---|---|

| Enolate-Azide | 82–89 | 1,4,5 | No metal catalyst required |

| CuAAC | 68–75 | 1,4 | Rapid reaction time |

| Diazonium Coupling | 70–78 | 2,4,5 | Scalable for industrial use |

Industrial-Scale Production

Continuous Flow Synthesis

Adapting the enolate-azide method for flow chemistry:

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 6-Chloro-2-azidopyridine | 320 |

| Ethyl Acetoacetate | 45 |

| Total Production Cost | 410 |

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-2-(6-Chlorpyridin-2-yl)-5-methyl-2H-1,2,3-triazol-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an der Chlorpyridinylgruppe auftreten, wobei das Chloratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Natriumazid in Dimethylformamid (DMF).

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von Aziden oder anderen substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has been evaluated for its efficacy against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

2. Antitumor Activity

In vitro studies have shown that this compound possesses antitumor properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results indicate its potential application in cancer therapy.

3. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. Notable targets include:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 30 |

| Lipoxygenase | 25 |

This enzyme inhibition profile suggests potential applications in treating conditions related to inflammation and neurodegenerative diseases.

Agricultural Applications

This compound has been explored for use as a fungicide. Its structural characteristics allow it to interact with fungal enzymes and inhibit growth effectively.

Case Study: Fungicidal Efficacy

A study evaluated the compound's effectiveness against common agricultural pathogens:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Fusarium oxysporum | 20 |

| Botrytis cinerea | 18 |

These findings support the potential use of this compound in crop protection strategies.

Material Science Applications

In addition to biological applications, this compound has been investigated for its properties in material science. Its ability to form stable complexes with metal ions can be utilized in catalysis and sensor development.

Wirkmechanismus

The mechanism of action of Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the chloropyridinyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Activity Comparison of Selected 1,2,3-Triazole Derivatives

Key Observations:

Position 2 Substituents: The target compound’s 6-chloropyridin-2-yl group differs from the 2-chlorophenyl or phenylaminoethyl groups in analogs. Chlorinated aromatic rings are known to enhance metabolic stability and binding affinity in drug design, suggesting the target compound may exhibit improved pharmacokinetics compared to phenyl-substituted analogs . Compound ^8, with a 2-chlorophenyl group, shows moderate activity (68% inhibition), while the phenylaminoethyl analog achieves 69.8% inhibition.

Position 5 Substituents :

- A methyl group at position 5 is conserved across all compounds in Table 1. Evidence indicates that larger substituents at this position (e.g., bulkier alkyl or aryl groups) reduce antiproliferative activity, likely due to steric hindrance or reduced solubility . The methyl group in the target compound is optimal for maintaining activity.

Ester Modifications: The ethyl ester at position 4 is common in active analogs. Compound 9, which replaces the ester with a norbornane moiety, shifts activity from lung to kidney cancer cells, highlighting the ester’s role in target specificity .

Biologische Aktivität

Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate, a triazole derivative, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of approximately 266.68 g/mol. The synthesis of this compound typically involves the reaction of 6-chloropyridin-2-amine with ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate under specific reaction conditions to yield the desired product .

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In a study examining similar triazoles, compounds showed moderate to strong activity against Staphylococcus aureus and Escherichia coli . The presence of the chloropyridinyl moiety is believed to enhance the antimicrobial efficacy of the triazole scaffold.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 13 | |

| Enterococcus faecalis | 12 |

Anticancer Activity

Triazoles are also known for their anticancer properties. Recent studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines in vitro . The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in several studies. This compound may exhibit inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. In vitro assays have shown that triazoles can significantly reduce COX-2 levels compared to standard anti-inflammatory drugs like indomethacin .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the chloropyridine ring enhances lipophilicity and facilitates interaction with biological targets. Modifications at various positions on the triazole ring have been shown to influence activity levels significantly.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of triazole compounds revealed that those with electron-withdrawing groups exhibited enhanced antimicrobial activity against Gram-positive bacteria compared to their non-substituted counterparts .

- Cytotoxicity Assessment : In a comparative analysis of various triazole derivatives against cancer cell lines (e.g., HeLa and MCF7), this compound showed promising results with IC50 values in the micromolar range, indicating significant potential for further development as an anticancer agent .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies substituent positions. For example, the ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR, while triazole protons show splitting patterns dependent on neighboring groups (e.g., coupling constants of 2.5–3.5 Hz for adjacent methyl groups) .

- X-ray crystallography : SHELXL refines crystal structures, resolving disorder by applying restraints to bond lengths/angles. Mercury software visualizes packing patterns and hydrogen-bonding networks .

What advanced strategies address regioselectivity challenges during triazole ring formation?

Advanced

Regioselectivity in 1,2,3-triazole synthesis is influenced by:

- Pre-organized intermediates : Using sterically hindered alkynes or azides directs regiochemistry toward the 1,4-isomer .

- Microwave-assisted synthesis : Reduces reaction time, minimizing equilibration between regioisomers .

- Computational modeling : DFT calculations predict thermodynamic stability of regioisomers, guiding solvent/catalyst selection .

How are crystallographic disorders or twinning addressed during structure refinement?

Q. Advanced

- Disorder modeling : SHELXL partitions disordered atoms into multiple sites with occupancy refinement. For example, rotating methyl groups are modeled with staggered conformations .

- Twinning correction : The HKLF5 keyword in SHELXL handles twinned data by refining twin fractions and applying matrix operators .

- Validation tools : Mercury’s "void analysis" identifies solvent-accessible regions, ensuring omitted electron density is accounted for .

How can contradictory biological activity data (e.g., fluorescence quenching vs. enhancement) be reconciled?

Q. Advanced

- Solvent effects : Polar solvents stabilize excited states, altering fluorescence quantum yields. Compare data in DMSO vs. aqueous buffers .

- Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl) on the pyridinyl ring may quench fluorescence via photoinduced electron transfer (PET), while electron-donating groups enhance emission .

- Concentration-dependent aggregation : Dynamic light scattering (DLS) tests for aggregation-induced quenching at high concentrations .

What safety protocols are critical during handling of chlorinated intermediates?

Q. Basic

- Ventilation : Use fume hoods for reactions releasing HCl gas (e.g., chlorination steps) .

- Personal protective equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact with corrosive intermediates .

- Waste disposal : Neutralize chlorinated byproducts with aqueous NaOH before disposal .

How can computational tools predict intermolecular interactions in crystal packing?

Q. Advanced

- Mercury’s Materials Module : Identifies common packing motifs (e.g., π-π stacking between triazole and pyridinyl rings) via CSD database mining .

- Hirshfeld surface analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer .

What purification techniques optimize yield for ester-functionalized triazoles?

Q. Basic

- Recrystallization : Use ethyl acetate/hexane (3:1) to remove unreacted starting materials .

- Column chromatography : Silica gel with 10–20% EtOAc in hexane separates regioisomers .

- HPLC : Reverse-phase C18 columns resolve polar byproducts (e.g., hydrolyzed esters) .

How are triazole-based fluorescent probes designed for metal ion sensing?

Q. Advanced

- Rhodamine B conjugation : The triazole’s carboxylate group is esterified with rhodamine, creating a PET-based probe for Hg²⁺ detection. Fluorescence recovery occurs upon Hg²⁺ binding .

- Solvatochromic studies : UV-Vis titration in varying solvent polarities confirms chelation-induced spectral shifts .

How do substituents influence NMR splitting patterns in complex triazole derivatives?

Q. Advanced

- Diastereotopic protons : Adjacent chiral centers (e.g., methyl groups on triazole) split signals into doublets of doublets (J = 2.5–3.5 Hz) .

- Ring current effects : Pyridinyl rings deshield nearby protons, shifting peaks upfield by ~0.5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.